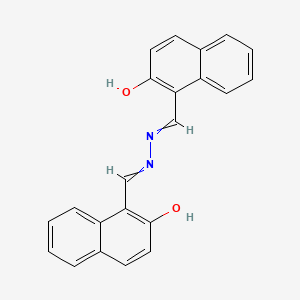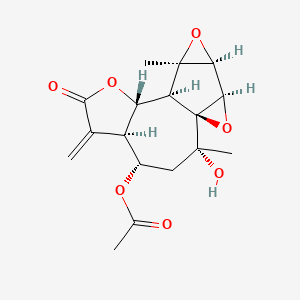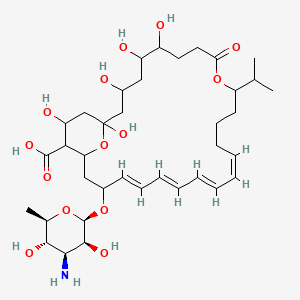
坦齐西替布
概述
描述
Tanzisertib, also known as CC-930, is a potent and selective inhibitor of JNK1/JNK2/JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively . It has been used in phase II clinical trials for the treatment of idiopathic pulmonary fibrosis and discoid lupus erythematosus .
Molecular Structure Analysis
Tanzisertib has a molecular formula of C21H23F3N6O2 . It is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .Chemical Reactions Analysis
Tanzisertib is a potent inhibitor of JNK1, JNK2, and JNK3 . It shows remarkable selectivity in a panel of 240 kinases .Physical And Chemical Properties Analysis
Tanzisertib has a molecular weight of 448.44 . Its boiling point is predicted to be 626.4±65.0 °C .科学研究应用
阿尔茨海默病
坦齐西替布已被研究用于治疗阿尔茨海默病 (AD)。AD 的特点是由于神经元和突触的进行性丧失而导致的认知能力下降。 坦齐西替布抑制的 c-Jun N 末端激酶 (JNK) 途径参与传播促凋亡信号,这些信号会导致神经元丢失 。通过抑制 JNK3,坦齐西替布可能为减缓 AD 进展提供一种新方法。
纤维化
在纤维化领域,坦齐西替布因其抗纤维化作用而被研究。纤维化涉及细胞外基质蛋白的过度积累,导致组织瘢痕形成和器官功能障碍。 坦齐西替布抑制 JNK 信号传导被认为在调节纤维化过程中发挥作用,可能在特发性肺纤维化等疾病中提供治疗益处 .
盘状红斑狼疮
盘状红斑狼疮 (DLE): 是一种慢性皮肤病,其特征是疮、炎症和瘢痕。坦齐西替布已成为旨在评估其治疗 DLE 疗效的临床试验的一部分。 该药物的作用机制可能有助于减少炎症并预防皮肤病变的进展 .
肺纤维化
坦齐西替布也被评估用于治疗肺纤维化,这是一种肺组织受损和瘢痕形成,导致严重呼吸困难的疾病。 通过抑制 JNK 途径,坦齐西替布可能减少肺重塑和肺纤维化的全身标志物 .
间质性肺病
在治疗间质性肺病 (ILD) 中,坦齐西替布已成为研究的一部分,因为它有可能影响参与肺组织炎症和瘢痕形成的途径。 ILD 包含一组导致肺组织进行性瘢痕形成的疾病,影响呼吸和氧气进入血液的能力 .
肺病,间质性
最后,坦齐西替布的应用扩展到更广泛的间质性肺病类别,这是一组影响肺间质的不同呼吸系统疾病。 该药物在调节 JNK 信号传导中的作用可能通过靶向潜在的炎症和纤维化途径,有利于管理这些疾病 .
体内
Tanzisertib has been studied in animal models of cancer, including models of breast, colon, and lung cancer. These studies have demonstrated that Tanzisertib can significantly reduce tumor growth and metastasis. In addition, Tanzisertib has been shown to have synergistic effects when combined with other anti-cancer agents.
体外
Tanzisertib has been studied in cell lines and primary cell cultures. In these studies, Tanzisertib has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
作用机制
Target of Action
Tanzisertib, also known as CC-930, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . Tanzisertib specifically targets JNK1, JNK2, and JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively .
Mode of Action
Tanzisertib interacts with its targets, the JNK proteins, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of various transcription factors and cellular proteins associated with apoptosis, such as Bcl2 and p53 . Tanzisertib is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .
Biochemical Pathways
The JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . Tanzisertib, by inhibiting JNKs, affects these pathways and their downstream effects.
Pharmacokinetics
It is known that tanzisertib is orally active .
Result of Action
The molecular and cellular effects of Tanzisertib’s action involve the inhibition of JNKs, which leads to the prevention of phosphorylation of various transcription factors and cellular proteins associated with apoptosis . This can result in the regulation of many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Action Environment
The efficacy and stability of Tanzisertib can be influenced by various environmental factors. For instance, different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes can activate the JNK pathway . The action of Tanzisertib, as a JNK inhibitor, can be influenced by these environmental conditions.
生物活性
Tanzisertib has been shown to have anti-proliferative and pro-apoptotic activity in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Biochemical and Physiological Effects
Tanzisertib has been shown to inhibit the activity of PLK1, resulting in the inhibition of cell cycle progression and the inhibition of cancer cell growth and proliferation. In addition, Tanzisertib has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The main advantages of using Tanzisertib in laboratory experiments are its ability to inhibit the activity of PLK1 and its ability to induce apoptosis in cancer cells. However, Tanzisertib is not without its limitations. For example, it is not approved for use in humans, so its safety and efficacy in humans are not known.
未来方向
The potential applications of Tanzisertib are still being explored. Some possible future directions include:
• Investigating the potential synergistic effects of combining Tanzisertib with other anti-cancer agents.
• Investigating the potential of Tanzisertib to be used as a targeted therapy for specific types of cancer.
• Investigating the potential of Tanzisertib to be used as an adjuvant therapy in combination with other treatments such as chemotherapy or radiation therapy.
• Investigating the potential of Tanzisertib to be used as a preventive treatment for cancer.
• Investigating the safety and efficacy of Tanzisertib in humans.
• Investigating the potential of Tanzisertib to be used as an immunotherapy agent.
• Investigating the potential of Tanzisertib to be used in combination with other immunotherapies.
• Investigating the potential of Tanzisertib to be used as a combination therapy with other drugs.
• Investigating the potential of Tanzisertib to be used as a prophylactic treatment.
• Investigating the potential of Tanzisertib to be used as a biomarker for cancer.
• Investigating the potential of Tanzisertib to be used as a tool for early diagnosis of cancer.
安全和危害
属性
IUPAC Name |
4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLGMOPHJQDJB-MOKVOYLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025671, DTXSID901026042 | |
| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899805-25-5, 1629774-47-5 | |
| Record name | Tanzisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanzisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANZISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)



![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)
![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)
![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)



